molecular formula C15H16ClN3S B2825280 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine CAS No. 1172764-03-2

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2825280
CAS No.: 1172764-03-2
M. Wt: 305.82
InChI Key: JTNSHMOMOWKKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorobenzylthio group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the 2-chlorobenzylthio moiety.

    Attachment of the Pyrrolidinyl Group: The final step involves the nucleophilic substitution of the pyrimidine core with pyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 2-chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom in the 2-chlorobenzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    4-((2-Chlorobenzyl)thio)-6-(morpholin-4-yl)pyrimidine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    4-((2-Chlorobenzyl)thio)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

4-((2-Chlorobenzyl)thio)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This uniqueness can be leveraged to develop compounds with specific biological activities and improved therapeutic profiles.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3S/c16-13-6-2-1-5-12(13)10-20-15-9-14(17-11-18-15)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNSHMOMOWKKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.